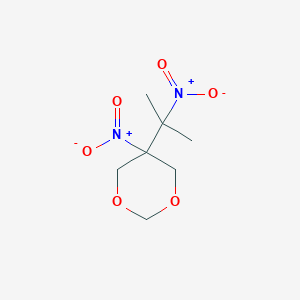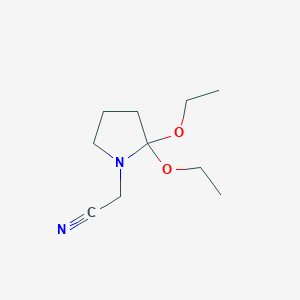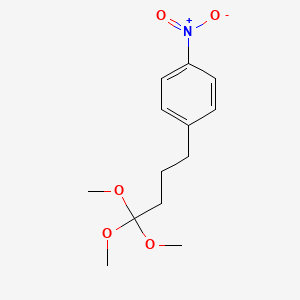
3-(But-2-yn-1-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(But-2-yn-1-yl)benzaldehyde is an organic compound featuring a benzene ring substituted with an aldehyde group and a but-2-yn-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(But-2-yn-1-yl)benzaldehyde typically involves the alkylation of benzaldehyde with a but-2-yn-1-yl halide under basic conditions. The reaction can be carried out using a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction proceeds via a nucleophilic substitution mechanism, where the aldehyde group remains intact while the but-2-yn-1-yl group is introduced at the benzylic position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or benzoic acid derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(But-2-yn-1-yl)benzaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(But-2-yn-1-yl)benzaldehyde in chemical reactions involves the interaction of its functional groups with various reagents. The aldehyde group can participate in nucleophilic addition reactions, while the but-2-yn-1-yl group can undergo nucleophilic substitution or addition reactions . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Similar Compounds:
Benzaldehyde: Lacks the but-2-yn-1-yl group, making it less reactive in certain substitution reactions.
4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde: Contains a hydroxyl group, which can participate in additional hydrogen bonding and reactivity.
2-(But-3-en-1-yn-1-yl)benzaldehyde: Similar structure but with a different position of the alkyne group, affecting its reactivity and applications.
Uniqueness: this compound is unique due to the presence of both an aldehyde group and a but-2-yn-1-yl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and industrial applications .
Eigenschaften
| 90834-38-1 | |
Molekularformel |
C11H10O |
Molekulargewicht |
158.20 g/mol |
IUPAC-Name |
3-but-2-ynylbenzaldehyde |
InChI |
InChI=1S/C11H10O/c1-2-3-5-10-6-4-7-11(8-10)9-12/h4,6-9H,5H2,1H3 |
InChI-Schlüssel |
NUYNYTIZEHZVHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CCC1=CC(=CC=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









